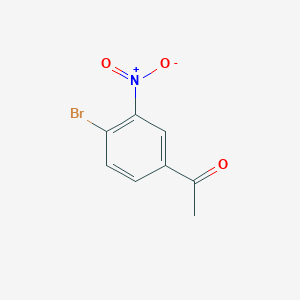
1-(4-Bromo-3-nitrophenyl)ethanone
Cat. No. B097475
Key on ui cas rn:
18640-58-9
M. Wt: 244.04 g/mol
InChI Key: YFVOFFKNHQTQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03969402
Procedure details


A stirred mixture of 4-iodoanisole (174.5 g.), 4'-bromo-3'-nitroacetophenone (162.5 g.) and copper powder (144 g.) was heated at 80°C. for 5 hours and the temperature was then gradually raised during 4 hours to 110°C. The stirred mixture was maintained at 110°C. for a further period of 3 days. The reaction mixture was cooled to room temperature and extracted with methylene dichloride. The extract was filtered and the filtrate evaporated under reduced pressure to remove methylene dichloride. The residue was distilled in vacuo to give the product, b.p. 200° - 210°C./0.6 mm., which solidified on cooling. This product was recrystallized from methanol to give 4-acetyl-4'-methoxy-2-nitrobiphenyl, m.p. 127° - 129°C. (novel intermediate A).


Name
copper
Quantity
144 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.Br[C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21]>[Cu]>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)=[C:12]([N+:20]([O-:22])=[O:21])[CH:13]=1)(=[O:19])[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
174.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
162.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
|
Name
|
copper
|
|
Quantity
|
144 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was then gradually raised during 4 hours to 110°C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirred mixture was maintained at 110°C. for a further period of 3 days
|
|
Duration
|
3 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene dichloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The extract was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methylene dichloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product, b.p. 200° - 210°C./0.6 mm
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This product was recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
